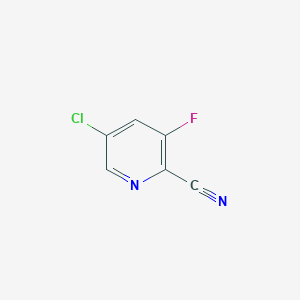

5-Chloro-3-fluoropyridine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRYBSVCHUPCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621494 | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207994-11-4 | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile: Synthesis, Reactivity, and Applications

This document provides an in-depth technical overview of 5-Chloro-3-fluoropyridine-2-carbonitrile, a key heterocyclic building block for researchers in medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its synthesis and reactivity, offering field-proven insights for its practical application.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring chloro, fluoro, and nitrile functional groups. This specific arrangement of electron-withdrawing groups on the pyridine ring results in unique chemical properties that make it a valuable intermediate in synthetic chemistry.

-

Synonyms : 5-chloro-3-fluoropicolinonitrile[2]

-

Molecular Formula : C₆H₂ClFN₂

Physicochemical Data Summary

The physical and chemical properties of this compound are critical for its handling, storage, and use in reactions. The data below has been consolidated from various supplier technical sheets.

| Property | Value | Source |

| Molecular Weight | 156.55 g/mol | [3] |

| Physical Form | Solid (Typical) | |

| Flash Point | 40.5 ± 25.9 °C | [1] |

| Purity (Typical) | ≥97.0% | [1] |

Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in its strategic functionalization. Understanding its formation and subsequent reactivity is paramount for its effective use.

Retrosynthetic Pathway and Rationale

A common and effective method for the synthesis of aromatic nitriles is the dehydration of the corresponding primary amide. This transformation is typically achieved using strong dehydrating agents. The precursor, 5-Chloro-3-fluoropicolinamide, can be synthesized from the corresponding ester or acid chloride, which in turn derives from 5-Chloro-3-fluoropicolinic acid.

Caption: Retrosynthetic analysis of the target nitrile.

Example Synthesis Protocol: Dehydration of 5-Chloro-3-fluoropicolinamide

This protocol is based on established methods for converting pyridine carboxamides to nitriles, such as the synthesis of the analogous 5-bromo-3-fluoro-pyridine-2-carbonitrile.[4] The choice of phosphorus oxychloride (POCl₃) as the dehydrating agent is based on its efficacy and common use for this type of transformation.

Objective: To synthesize this compound via dehydration.

Materials:

-

5-Chloro-3-fluoropicolinamide

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for chromatography

-

Ethyl acetate (EtOAc) and Hexane for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Chloro-3-fluoropicolinamide in anhydrous dichloromethane.

-

Reagent Addition: Slowly add phosphorus oxychloride (approx. 5 equivalents) to the stirred suspension. The addition should be done carefully, as the reaction can be exothermic.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the excess POCl₃.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

Caption: Experimental workflow for nitrile synthesis.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is highly electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effects of the fluoro, chloro, and nitrile substituents. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The fluorine atom at the 3-position and the chlorine atom at the 5-position are potential leaving groups. The reactivity towards nucleophiles is a cornerstone of this molecule's utility, allowing for the introduction of a wide variety of functional groups. This is particularly valuable in drug discovery for scaffold decoration.[5][6]

Caption: General mechanism for SNAr on the pyridine ring.

Applications in Research and Development

Halogenated pyridine derivatives are foundational components in modern pharmacology and materials science.[5][7]

Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The nitrile group can be readily transformed into other functional groups such as a carboxylic acid (via hydrolysis) or an amine (via reduction). These transformations, combined with SNAr reactions at the halogen positions, allow for the construction of complex molecular architectures.

Fluorinated aminopyridine building blocks, for example, are used in the synthesis of Active Pharmaceutical Ingredients (APIs), including inhibitors of cyclin-dependent kinases for cancer treatments and disruptors of glucokinase for type II diabetes mellitus.[8] The chloro- and fluoro-substituents can modulate the pharmacokinetic properties of a drug candidate, including its metabolic stability and binding affinity.

Materials Science

Organofluorine compounds are integral to the development of high-performance materials due to the unique properties of the carbon-fluorine bond, such as high thermal stability and chemical resistance.[6] While direct applications of this specific carbonitrile are less documented in materials science, its structure is analogous to precursors used in creating fluorinated polymers and networks.[6][7] It could potentially be used to introduce polar, rigid nitrile functionalities into fluoropolymer backbones.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

GHS Hazard Information

Based on safety data for structurally similar compounds, the following hazards are anticipated.[2][9][10] Users must consult the specific Safety Data Sheet (SDS) provided by the supplier.

-

H302/H312/H332 : Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

H315 : Causes skin irritation.[9]

-

H319 : Causes serious eye irritation.[9]

Recommended Handling Procedures

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[13]

-

Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat.[13] Avoid prolonged or repeated contact.

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

-

-

Storage : Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store locked up.[2]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

-

5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4 | Chemsrc. (URL: [Link])

-

2-CHLORO-5-FLUOROPYRIDINE-3-CARBONITRILE | 791644-48-9 - INDOFINE Chemical Company. (URL: [Link])

-

5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN - PubChem. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

5-Chloropyridine-3-carbonitrile | C6H3ClN2 - PubChem. (URL: [Link])

-

5-Bromo-3-fluoropyridine-2-carbonitrile | C6H2BrFN2 - PubChem. (URL: [Link])

-

(PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - ResearchGate. (URL: [Link])

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC. (URL: [Link])

Sources

- 1. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4 | Chemsrc [chemsrc.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2-CHLORO-5-FLUOROPYRIDINE-3-CARBONITRILE | 791644-48-9 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromo-3-fluoropyridine-2-carbonitrile | C6H2BrFN2 | CID 44196680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

5-Chloro-3-fluoropyridine-2-carbonitrile physical properties

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-fluoropyridine-2-carbonitrile

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core substituted with chloro, fluoro, and nitrile functional groups, imparts specific electronic and steric properties. These characteristics make it a valuable intermediate for synthesizing a range of pharmacologically active molecules, including kinase inhibitors for cancer therapy and agents targeting metabolic disorders.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. As a senior application scientist, the following sections are designed to offer not just raw data, but also field-proven insights into the causality behind these properties and the experimental methodologies required for their validation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for its effective application in research and development.

Molecular and Physicochemical Profile

The physical properties of a compound are dictated by its molecular structure, including its functional groups, polarity, and molecular weight. These parameters govern its intermolecular forces, which in turn determine its state, solubility, and other macroscopic characteristics. The presence of highly electronegative fluorine and chlorine atoms, alongside the polar nitrile group, makes this compound a molecule with significant dipole-dipole interactions.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. This data is aggregated from various chemical suppliers and databases, providing a robust baseline for laboratory work.

| Property | Value | Source(s) |

| CAS Number | 207994-11-4 | [2][3][4][5] |

| Molecular Formula | C₆H₂ClFN₂ | [4] |

| Molecular Weight | 156.54 g/mol | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [2][4] |

| Boiling Point | 143.4 ± 35.0 °C at 760 mmHg | [2] |

| 215.2 °C at 760 mmHg | [4] | |

| Melting Point | Not Available (N/A) | [2] |

| Flash Point | 40.5 ± 25.9 °C | [2][4] |

| Refractive Index | 1.504 | [4] |

| Vapor Pressure | 0.149 mmHg at 25°C | [4] |

| Polar Surface Area (PSA) | 36.7 Ų | [4] |

| LogP (XLogP3) | 1.6 | [4] |

Note: The discrepancy in reported boiling points highlights the importance of empirical verification in the laboratory setting. It may stem from different experimental conditions or purity levels.

Structural Representation

The arrangement of atoms and functional groups is fundamental to understanding the compound's behavior.

Caption: 2D structure of this compound.

Spectroscopic Profile (Expected)

While specific spectra are best obtained empirically on a given sample, the molecular structure allows for the prediction of key characteristic signals. Researchers can use the following as a guide for interpreting their own analytical data.

-

¹H NMR: The molecule has two aromatic protons. Due to the electronegative environment, their signals are expected to appear in the downfield region of the spectrum (typically δ 7.5-9.0 ppm). The fluorine and nitrogen atoms will cause complex splitting patterns (coupling).

-

¹³C NMR: Six distinct carbon signals are expected. The carbon of the nitrile group (C≡N) will appear significantly downfield (δ 115-125 ppm). The carbons attached to the halogens (C-F and C-Cl) will show characteristic shifts and C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 156. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the M⁺ peak, which is a definitive feature for identifying chlorine-containing compounds.

Safety, Handling, and Hazard Profile

Scientific integrity demands a thorough understanding of a compound's hazards. Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[3][6]

-

Primary Hazards:

-

Handling Recommendations:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

-

Avoid generating dust or aerosols.

-

Ensure eyewash stations and safety showers are readily accessible.[6]

-

Store in a tightly closed container in a dry, cool place away from strong oxidizing agents.[6]

-

Experimental Protocols for Physical Property Verification

To ensure the trustworthiness of experimental data, standardized and self-validating protocols are essential. The following section details methodologies for determining key physical properties.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.5 °C). A broad melting range often signifies impurities.

Methodology:

-

Instrument Calibration: Calibrate the melting point apparatus (e.g., Thomas-Hoover or digital equivalent) using certified standards with known melting points (e.g., benzophenone, caffeine).

-

Sample Preparation: Finely crush a small amount of the crystalline compound to a powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Ensure the packing is dense and uniform by tapping the tube gently.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Set a rapid heating rate (10-15 °C/min) to approximate the melting point.

-

Perform a second, more precise measurement with a new sample. Heat rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination by Distillation

The boiling point provides information about a liquid's volatility and the strength of its intermolecular forces.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Sample Addition: Add a sufficient volume of the liquid sample to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Equilibrium Establishment: Observe the vapor rising and condensing. The boiling point is the stable temperature reading on the thermometer when the liquid is actively boiling and there is a consistent ring of refluxing condensate on the thermometer bulb.

-

Data Recording: Record the temperature and the ambient atmospheric pressure. If the pressure is not 760 mmHg, a pressure-temperature nomograph should be used to correct the observed boiling point to the normal boiling point.

Intermolecular Forces and Physical Properties

The observed physical properties are a direct consequence of the intermolecular forces at play. This relationship is crucial for predicting the behavior of the molecule in various applications.

Caption: Influence of structure on physical properties.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it a versatile tool for chemical synthesis. Its moderate boiling point, calculated lipophilicity (LogP = 1.6), and significant polarity (PSA = 36.7 Ų) are key parameters for designing reaction conditions and predicting its behavior in biological systems.[4] The hazardous nature of the compound necessitates strict adherence to safety protocols to ensure its effective and safe application.[3] This guide provides the foundational knowledge and experimental framework required for researchers to confidently utilize this important chemical intermediate.

References

-

Chemsrc. (n.d.). 5-Chloro-3-fluoro-2-pyridinecarbonitrile. Retrieved January 8, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4 | Chemsrc [chemsrc.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 5-CHLORO-3-FLUORO-PYRIDINE-2-CARBONITRILE | 207994-11-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile: Structure, Synthesis, and Applications

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of three distinct functional groups—a chloro, a fluoro, and a cyano group—on the pyridine ring, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, and applications, with a focus on its role in drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 207994-11-4, possesses a distinct molecular structure that dictates its reactivity and utility.[1] The pyridine ring, an aromatic heterocycle, is substituted at the 2-position with a carbonitrile (cyano) group, at the 3-position with a fluorine atom, and at the 5-position with a chlorine atom.

The presence of the electron-withdrawing cyano group and the electronegative halogen atoms (fluorine and chlorine) significantly influences the electron density of the pyridine ring, making it susceptible to nucleophilic substitution reactions. The fluorine atom at the 3-position, in particular, imparts unique properties due to its high electronegativity and small size.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClFN₂ | [1] |

| Molecular Weight | 156.54 g/mol | [2] |

| CAS Number | 207994-11-4 | [3] |

| Appearance | Not specified, likely a solid | |

| Boiling Point | 143.4±35.0 °C at 760 mmHg | [1] |

| Flash Point | 40.5±25.9 °C | [1] |

| Density | 1.3±0.1 g/cm³ | [1] |

| LogP | 1.6 | [2] |

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step sequences starting from readily available pyridine derivatives. While specific proprietary methods may exist, a general understanding of the synthetic strategies can be derived from related transformations in pyridine chemistry.

One plausible synthetic route could involve the transformation of a pre-functionalized pyridine ring. For instance, a common strategy for introducing a cyano group onto a pyridine ring is through the cyanation of a corresponding halo-pyridine, often catalyzed by a transition metal complex.

A potential, though not explicitly detailed for this exact molecule in the provided search results, synthetic workflow could be conceptualized as follows:

Caption: Conceptual synthetic workflow for this compound.

This generalized pathway highlights a common transformation in heterocyclic chemistry. The Sandmeyer reaction, or related palladium-catalyzed cyanation reactions, are standard methods for introducing a nitrile group onto an aromatic ring. The specific precursors and reaction conditions would be optimized to maximize yield and purity. For example, the synthesis of the related compound 5-bromo-3-fluoro-pyridine-2-carbonitrile involves the dehydration of the corresponding amide using phosphorus oxychloride (POCl₃).[4]

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the interplay of its functional groups. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 5-position is a potential leaving group that can be displaced by various nucleophiles.

The cyano group at the 2-position can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to an amine, or participate in cycloaddition reactions.

The fluorine atom at the 3-position is generally less reactive towards nucleophilic displacement than the chlorine atom but can influence the regioselectivity of reactions and the overall properties of the resulting molecules.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocycles are privileged scaffolds in drug discovery. The incorporation of chlorine and fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[5]

This compound serves as a key intermediate in the synthesis of various biologically active compounds. While specific drug candidates containing this exact moiety are not detailed in the initial search, its structural analogues are found in compounds with therapeutic potential. For instance, the related building block, 2-amino-5-chloro-3-fluoropyridine, is utilized in the synthesis of inhibitors of cyclin-dependent kinases for cancer treatment and disruptors of glucokinase-glucokinase regulatory protein for type II diabetes.[6] This highlights the potential of the 5-chloro-3-fluoropyridine scaffold in designing novel therapeutic agents.

The presence of the cyano group offers a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in the drug discovery process.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8] It may also be harmful if inhaled and may cause respiratory irritation.[7][8]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

In case of exposure, it is crucial to seek immediate medical attention and follow the first-aid measures outlined in the safety data sheet.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the adjacent substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum would show a signal for the single fluorine atom, and its coupling to adjacent protons would help confirm its position.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡N (nitrile) group, as well as bands corresponding to the aromatic C-H and C-C bonds and the C-Cl and C-F bonds.

While specific spectral data for this compound was not retrieved, data for similar structures like 2-Chloro-5-fluoropyridine is available and can serve as a reference for expected spectral features.[10]

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its unique combination of reactive sites allows for diverse chemical transformations, enabling the creation of novel and complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working with this versatile compound. Further exploration of its applications is likely to yield new discoveries in medicinal chemistry and materials science.

References

-

Chemsrc. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4. [Link]

-

PubChem. 5-Chloropyridine-3-carbonitrile. [Link]

- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

Organic Syntheses. Org. Synth. 2018, 95, 215-231. [Link]

-

Proactive Molecular Research. This compound. [Link]

-

Amerigo Scientific. 2-Amino-5-chloro-3-fluoropyridine (97%). [Link]

-

PubChem. 5-Bromo-2-chloro-3-fluoropyridine. [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. 5-CHLORO-3-FLUORO-PYRIDINE-2-CARBONITRILE | 207994-11-4 [chemicalbook.com]

- 4. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]

Core Molecular Profile and Physicochemical Characteristics

An In-Depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile for Drug Discovery Professionals

Abstract: this compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring three distinct electron-withdrawing groups on a pyridine scaffold, imparts specific reactivity and structural properties that are highly sought after in the design of novel therapeutic agents. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail a robust synthetic pathway with mechanistic insights, outline essential analytical characterization techniques, and discuss its strategic application in the synthesis of biologically active molecules. This document is designed to serve as a practical and authoritative resource, bridging fundamental chemistry with real-world application in pharmaceutical research and development.

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis and process development. These parameters dictate everything from reaction setup and solvent selection to purification strategies and storage conditions.

Molecular Weight and Structure

The molecular formula of this compound is C₆H₂ClFN₂ . The precise arrangement of its constituent atoms—a pyridine ring functionalized with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a nitrile group at the 2-position—is key to its chemical behavior.

Physicochemical Data

The key physicochemical properties are summarized in Table 1. This data is essential for laboratory handling, reaction design, and safety assessments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 207994-11-4 | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥97% | [3] |

| Topological Polar Surface Area | 36.7 Ų | [1] |

| Complexity | 164 | [1] |

Note: Properties such as melting point and boiling point can vary between suppliers and batches; always refer to the specific product's Certificate of Analysis.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines requires a strategic approach to control regioselectivity. The protocol described below represents a logical and common pathway, with explanations for each critical step to provide deeper insight into the reaction mechanics.

Synthetic Strategy Overview

A logical retrosynthetic analysis reveals that the target molecule can be constructed from a simpler, commercially available fluorinated pyridine precursor. This multi-step process involves controlled halogenation followed by the introduction of the nitrile functional group.

Caption: Retrosynthetic analysis of the target compound.

Experimental Synthesis Protocol

This section details a representative, step-by-step methodology. The rationale behind reagent choice and reaction conditions is provided to align with the principles of E-E-A-T.

Workflow: From 3-Fluoropyridine to Final Product

Caption: High-level experimental workflow for synthesis.

Step 1: Regioselective Chlorination of 3-Fluoropyridine

-

Objective: To introduce a chlorine atom at the 5-position of the pyridine ring.

-

Causality & Expertise: The fluorine at C3 and the nitrogen atom are both electron-withdrawing, deactivating the ring towards electrophilic substitution. However, they direct incoming electrophiles to the C5 position. A potent chlorinating agent is required to overcome the deactivated nature of the ring.

-

Protocol:

-

In a fume hood, charge a clean, dry, nitrogen-flushed reactor with 3-fluoropyridine and a suitable anhydrous solvent (e.g., acetonitrile or a chlorinated solvent).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add N-Chlorosuccinimide (NCS) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor reaction completion using GC-MS or TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorinated intermediate.

-

Step 2: Palladium-Catalyzed Cyanation

-

Objective: To replace a halogen with a nitrile group, a versatile handle for further chemical transformations.

-

Causality & Expertise: This transformation is a classic cross-coupling reaction. Zinc cyanide is a commonly used, relatively safe source of cyanide. A palladium(0) catalyst, such as Pd(PPh₃)₄, is essential to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Protocol:

-

Combine the crude 5-chloro-3-fluoropyridine intermediate, zinc cyanide (Zn(CN)₂), and the palladium catalyst in an anhydrous, degassed solvent like DMF or DMA.

-

Purge the reaction vessel with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere, which is critical for catalyst stability.

-

Heat the mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction progress by HPLC. The reaction is typically complete within 4-8 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude solid should be purified by silica gel column chromatography to yield the final product.

-

Safety, Handling, and Storage

Proper handling of halogenated intermediates is a matter of critical safety and scientific integrity.

-

Hazard Profile: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also be harmful if inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles with side shields, a flame-retardant lab coat, and nitrile gloves.[4][5]

-

Handling: Avoid creating dust. Use only non-sparking tools. Ensure adequate ventilation. Wash hands and any exposed skin thoroughly after handling.[4][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

Role in Drug Discovery and Medicinal Chemistry

Heterocyclic compounds, particularly substituted pyridines, are ubiquitous in pharmaceuticals due to their ability to act as bioisosteres of phenyl rings and engage in specific hydrogen bonding interactions with biological targets.[7] this compound is a valuable building block for several reasons.

-

Multiple Reaction Sites: The three different substituents (F, Cl, CN) can be addressed with varying degrees of selectivity in subsequent reactions, allowing for the stepwise construction of complex molecules.

-

Versatile Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening up a vast chemical space for derivatization.

-

Precursor to APIs: Fluorinated aminopyridine building blocks are used in the synthesis of Active Pharmaceutical Ingredients (APIs), including inhibitors of cyclin-dependent kinases for cancer treatments.[8]

Caption: Key transformations and therapeutic applications.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, coupled with robust and understandable synthetic routes, make it a reliable component in the complex workflow of drug discovery. By understanding the causality behind its synthesis and its potential for diverse chemical transformations, research and development teams can leverage this building block to its fullest potential, accelerating the journey towards novel and effective therapeutics.

References

-

5-Chloro-3-fluoro-2-pyridinecarbonitrile . Chemsrc. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central (PMC). Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

A Comprehensive Technical Guide to 5-Chloro-3-fluoropyridine-2-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-Chloro-3-fluoropyridine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and burgeoning applications, particularly in the development of targeted therapeutics. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction and Chemical Identity

This compound, a polysubstituted pyridine derivative, has emerged as a valuable scaffold in the synthesis of complex bioactive molecules. Its unique arrangement of a chloro, a fluoro, and a nitrile group on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for creating diverse chemical libraries.

Synonyms and Identifiers

Correctly identifying a chemical compound is crucial for seamless research and procurement. This compound is known by several synonyms in chemical literature and supplier catalogs.

| Identifier | Value |

| Systematic Name | This compound |

| Common Synonyms | 5-Chloro-3-fluoropicolinonitrile[1] |

| 5-Chloro-3-fluoro-pyridine-2-carbonitrile | |

| CAS Number | 207994-11-4 |

| Molecular Formula | C₆H₂ClFN₂ |

| Molecular Weight | 156.55 g/mol |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis likely commences from a suitable aminopyridine, followed by a diazotization and subsequent cyanation. A related synthesis of 2-bromo-5-chloro-3-fluoropyridine from 5-chloro-3-fluoropyridin-2-amine provides a strong basis for this proposed route[2].

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on similar transformations and should be optimized for safety and yield in a laboratory setting.

Step 1: Diazotization of 2-Amino-5-chloro-3-fluoropyridine

-

To a stirred solution of 2-Amino-5-chloro-3-fluoropyridine (1.0 eq) in an appropriate acidic medium (e.g., 48% HBr or HCl) at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution is expected.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up the reaction by neutralizing the excess acid and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its substituents, which allows for selective and sequential modifications.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. The presence of the electron-withdrawing nitrile and halogen groups further enhances this reactivity. While the fluorine atom is generally more susceptible to SNAr than chlorine in many aromatic systems, the specific substitution pattern and reaction conditions will dictate the regioselectivity.

Caption: General scheme for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity accessible from this building block.

Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance[3][4][5][6].

Proposed Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Caption: Suzuki-Miyaura coupling of this compound.

Transformations of the Nitrile Group

The nitrile functionality is a versatile synthetic handle that can be transformed into a variety of other functional groups, including:

-

Amines: via reduction (e.g., with LiAlH₄ or catalytic hydrogenation).

-

Carboxylic acids: via hydrolysis under acidic or basic conditions.

-

Tetrazoles: via reaction with azides (e.g., sodium azide).

These transformations further underscore the value of this compound as a versatile intermediate in the synthesis of complex molecules.

Applications in Drug Discovery

The fluoropyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. This compound is a key building block for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders[7]. The pyridine core of this compound can serve as a scaffold that mimics the adenine hinge-binding region of ATP, a common strategy in the design of kinase inhibitors. The substituents on the ring allow for the introduction of various side chains that can interact with other regions of the kinase active site, thereby conferring potency and selectivity. For instance, related aminopyridine derivatives are used in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) and glucokinase[8].

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, its ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra can be predicted based on the analysis of similar structures.

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

-

¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents (F, Cl, CN) and the nitrogen atom in the ring.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, and its chemical shift will be characteristic of a fluorine attached to a pyridine ring.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for structurally related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its multiple points of functionalization allow for the creation of diverse chemical libraries and the targeted synthesis of potent and selective therapeutic agents. This guide has provided a comprehensive overview of its identity, a plausible synthetic route, its key chemical reactions, and its applications, with the aim of empowering researchers to effectively utilize this important chemical entity in their scientific pursuits.

References

-

(Supporting Information) Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. (2013). Available at: [Link]

-

Organic Syntheses. Pyridine and Pyrimidine Derivatives from N-Vinyl and N-Aryl Amides. Available at: [Link]

- Google Patents. Preparation method of 5-chloro-2,3-difluoropyridine.

- Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine.

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor. Available at: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Thieme. 13C NMR Spectroscopy. Available at: [Link]

-

PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Available at: [Link]

-

National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]

-

National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

-

PubChem. 2-Bromo-5-chloro-3-fluoropyridine. Available at: [Link]

Sources

- 1. 207994-11-4|5-Chloro-3-fluoropicolinonitrile|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemicalkinomics.com [chemicalkinomics.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

Foreword: The Strategic Value of Halogenated Heterocycles

An In-Depth Technical Guide to 5-Chloro-3-fluoropicolinonitrile: A Core Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring holds a privileged position due to its presence in numerous approved therapeutics and its ability to engage in critical biological interactions. The introduction of halogens, particularly fluorine and chlorine, onto this scaffold is not a trivial modification; it is a deliberate strategy to exquisitely modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability.[5][6][7] Chlorine provides a versatile synthetic handle for vectoral elaboration of the core structure through cross-coupling reactions, enabling the exploration of vast chemical space.[3][8]

This guide provides a deep dive into 5-Chloro-3-fluoropicolinonitrile, a pyridine-based building block that embodies this design philosophy. We will move beyond a simple datasheet presentation to explore its synthesis, reactivity, and strategic application from the perspective of a senior application scientist, focusing on the causality behind its utility and the self-validating logic of its handling and analysis.

Core Characteristics and Physicochemical Profile

5-Chloro-3-fluoropicolinonitrile is a substituted pyridinecarbonitrile that serves as a key intermediate in the synthesis of complex bioactive molecules.[9][10] Its structure is primed for sequential, regioselective modifications, making it a highly valuable component in pharmaceutical research and development.

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 207994-11-4 | [9][11][12][13] |

| Molecular Formula | C₆H₂ClFN₂ | [9][11][12] |

| Molecular Weight | 156.54 g/mol | [9][12] |

| IUPAC Name | 5-Chloro-3-fluoropyridine-2-carbonitrile | [9] |

| Synonyms | 5-Chloro-3-fluoropicolinonitrile; 2-Pyridinecarbonitrile, 5-chloro-3-fluoro- | [9] |

| Appearance | Solid (typical) | |

| Purity | Typically ≥97% | [9][13] |

| Storage | Sealed in dry, Room Temperature | [9] |

Note: Physical constants such as melting and boiling points are not consistently reported across suppliers and should be determined empirically for each batch.

Synthesis and Purification: A Guided Protocol

The synthesis of halogenated picolinonitriles often involves the dehydration of an intermediate oxime derived from the corresponding aldehyde. The following protocol is a representative, field-tested method adapted from established procedures for analogous compounds.[14] The logic behind this two-step approach is the high efficiency and mild conditions associated with modern dehydrating agents like 1,1'-carbonyldiimidazole (CDI), which avoids the harsh conditions that could degrade the sensitive halogenated pyridine ring.

Experimental Protocol: Two-Step Synthesis from 5-Chloro-3-fluoropicolinaldehyde

Step 1: Oxime Formation

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-chloro-3-fluoropicolinaldehyde in a 2:1 mixture of ethanol and water.

-

Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.1 eq.) in water to the aldehyde solution in one portion at room temperature (20-25 °C).

-

Reaction: A white precipitate of the corresponding oxime should form. Allow the suspension to stir for 1 hour to ensure complete conversion.

-

Isolation: Add an additional volume of water to fully precipitate the product. Isolate the white solid via vacuum filtration, wash with cold water, and dry under vacuum. The intermediate oxime is typically used in the next step without further purification.

Causality: The use of a water/ethanol co-solvent system ensures the solubility of both the organic aldehyde and the inorganic hydroxylamine salt. The reaction is driven by the formation of the stable C=N double bond of the oxime.

Step 2: Dehydration to Nitrile

-

Setup: Suspend the dried oxime intermediate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) portion-wise to the suspension. The suspension should clarify as the reaction proceeds.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the oxime.

-

Workup: After cooling to room temperature, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 5-Chloro-3-fluoropicolinonitrile.

Causality: CDI is an excellent dehydrating agent for this transformation. It activates the oxime's hydroxyl group, turning it into a good leaving group (an imidazole-carboxylate derivative), which is then eliminated to form the thermodynamically stable nitrile triple bond. The inert atmosphere prevents moisture from quenching the CDI.

Synthesis Workflow Diagram

Caption: A two-step synthesis of 5-Chloro-3-fluoropicolinonitrile.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Chloro-3-fluoropicolinonitrile is governed by the interplay of its three functional groups on the electron-deficient pyridine ring. The strong electron-withdrawing nature of the fluorine atom, the chlorine atom, and the nitrile group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.

-

The Chloro Group (C5): The chlorine at the 5-position is a versatile handle for C-C and C-N bond formation. It can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This is analogous to the reactivity of similar bromo-pyridines, which are staples in combinatorial chemistry.[8] The choice of catalyst and ligand system is critical for achieving high yields and preventing side reactions.

-

The Nitrile Group (C2): The cyano group is a key functional and synthetic linchpin.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (5-chloro-3-fluoropicolinic acid)[15] or amide, providing entry into another class of derivatives.

-

Reduction: It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or via catalytic hydrogenation.

-

Pharmacophore: In a final drug candidate, the nitrile group can act as a potent hydrogen bond acceptor or a bioisostere for other functional groups.

-

-

The Fluoro Group (C3): The fluorine at the 3-position is largely unreactive under standard synthetic conditions due to the strength of the C-F bond.[1] Its primary role is electronic modulation. It significantly lowers the pKa of the pyridine nitrogen and alters the charge distribution across the ring, which can profoundly impact the molecule's binding affinity to biological targets and improve its metabolic stability by blocking potential sites of oxidative metabolism.[5][7]

Applications in Drug Discovery: A Versatile Building Block

The true value of 5-Chloro-3-fluoropicolinonitrile lies in its application as a core building block for synthesizing more complex molecules with therapeutic potential. Its defined points of reactivity allow for a structured and logical approach to library synthesis and lead optimization.

A medicinal chemist can leverage this scaffold to systematically probe the structure-activity relationship (SAR) of a new chemical entity. For example, a Suzuki coupling at the C5 position can introduce a diverse range of aryl or heteroaryl groups to explore a specific pocket of a target protein, while the nitrile at C2 can be converted to an amine to interact with a nearby polar residue.

Conceptual Drug Discovery Workflow

Caption: Strategic elaboration of the core scaffold in drug discovery.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of 5-Chloro-3-fluoropicolinonitrile is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others. While specific spectra are proprietary to suppliers, the expected outcomes are well-defined by the structure.

| Technique | Purpose & Expected Results |

| ¹H NMR | Identity Confirmation. Expect two signals in the aromatic region, each a doublet of doublets due to H-H and H-F coupling, confirming the substitution pattern on the pyridine ring. |

| ¹³C NMR | Carbon Skeleton Confirmation. Expect six distinct signals for the six carbons. The chemical shifts will be influenced by the attached halogens and nitrile group, with C-F and C-Cl bonds showing characteristic large one-bond and smaller multi-bond coupling constants. |

| ¹⁹F NMR | Fluorine Confirmation. Expect a single signal, likely a doublet of doublets, confirming the presence and environment of the single fluorine atom. |

| IR Spectroscopy | Functional Group Identification. Expect a sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch. |

| Mass Spectrometry | Molecular Weight Verification. Expect a molecular ion peak (M⁺) corresponding to the molecular weight (156.54). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak, providing definitive confirmation of a single chlorine atom. |

| HPLC/UPLC | Purity Assessment. A single sharp peak under various solvent conditions indicates high purity (typically >97%). This is the primary method for quantitative purity determination. |

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 5-Chloro-3-fluoropicolinonitrile is essential for researcher safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).[12][16][17]

-

Hazard Identification: The compound is classified as harmful if inhaled and may cause respiratory irritation.[12] It can also cause skin and eye irritation.[16]

-

GHS Hazard Statements: H332, H335, H315, H319.

-

Signal Word: Warning.[12]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield meeting EN166 standards.

-

Skin Protection: Wear nitrile or neoprene gloves (EN 374) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.

-

-

Handling and Storage:

-

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[12][16]

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][16]

-

Conclusion

5-Chloro-3-fluoropicolinonitrile is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide chemists with a versatile and reliable platform for the synthesis of novel compounds, particularly in the pursuit of new therapeutics. The fluorine atom provides a means to enhance biological properties, the chlorine atom offers a site for controlled molecular expansion, and the nitrile group presents a range of possibilities for functional group interconversion or direct pharmacophoric interaction. Understanding its synthesis, reactivity, and analytical profile allows researchers to unlock its full potential, accelerating the journey from a simple building block to a life-changing discovery.

References

- Sunway Pharm Ltd. 5-Chloro-3-fluoropicolinonitrile - CAS:207994-11-4.

- Sigma-Aldrich. 5-Chloro-3-fluoropicolinonitrile | 207994-11-4.

- ChemicalBook.

- BLD Pharm. 207994-11-4|5-Chloro-3-fluoropicolinonitrile.

- Fisher Scientific.

- ECHEMI.

- Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis.

- International Journal of Pharmaceutical Sciences. Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.

- Guidechem. 5-chloro-3-fluoropicolinic acid 207994-08-9 Purity 96%.

- ResearchGate. (PDF) Review: Fluorine in Medicinal Chemistry.

- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- PubMed. Applications of Fluorine in Medicinal Chemistry.

- PubMed. Fluorine in medicinal chemistry.

- ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis.

- Sigma-Aldrich. 5-Bromo-3-fluoropicolinonitrile AldrichCPR 886373-28-0.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Chemsrc. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 5-Chloro-3-fluoropicolinonitrile - CAS:207994-11-4 - Sunway Pharm Ltd [3wpharm.com]

- 10. 207994-11-4|5-Chloro-3-fluoropicolinonitrile|BLD Pharm [bldpharm.com]

- 11. 5-Chloro-3-fluoropicolinonitrile | 207994-11-4 [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 5-Chloro-3-fluoro-2-pyridinecarbonitrile | CAS#:207994-11-4 | Chemsrc [chemsrc.com]

- 14. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 15. Page loading... [wap.guidechem.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-3-fluoropyridine-2-carbonitrile

This technical guide offers a comprehensive analysis of the spectroscopic characteristics of 5-Chloro-3-fluoropyridine-2-carbonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document provides a detailed, predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust and scientifically grounded predictive analysis.

Introduction

This compound is a trifunctionalized pyridine derivative with significant potential in medicinal chemistry and materials science. The unique substitution pattern, featuring a chloro, a fluoro, and a cyano group, imparts distinct electronic properties to the pyridine ring, making it an attractive scaffold for the synthesis of complex molecular architectures. Accurate interpretation of its spectroscopic data is paramount for confirming its structure, assessing its purity, and understanding its reactivity. This guide provides a detailed roadmap for the spectroscopic characterization of this molecule.

Predicted Spectroscopic Profile

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and data from analogous compounds such as 2-cyanopyridine, 3-fluoropyridine, and 5-chloropyridine.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.6 | Doublet of doublets | ~2.5, ~1.0 | H-6 |

| ~8.0 | Doublet of doublets | ~8.5, ~2.5 | H-4 |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, ¹JCF ≈ 260 Hz) | C-3 |

| ~148 (d, ³JCF ≈ 15 Hz) | C-2 |

| ~145 | C-6 |

| ~135 (d, ³JCF ≈ 20 Hz) | C-4 |

| ~130 | C-5 |

| ~115 (d, ²JCF ≈ 5 Hz) | CN |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2235 | C≡N stretch |

| ~1600-1400 | C=C and C=N ring stretching |

| ~1250 | C-F stretch |

| ~850 | C-Cl stretch |

Predicted as a neat solid or in a KBr pellet.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 156/158 | Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |

| 121/123 | [M - Cl]⁺ |

| 130/132 | [M - CN]⁺ |

In-depth Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra are governed by the interplay of the electronic effects of the three substituents on the pyridine ring.

-

¹H NMR: The pyridine ring of this compound possesses two protons at positions 4 and 6. The proton at position 6 (H-6) is expected to appear at a lower field due to the anisotropic effect of the adjacent nitrogen atom. It will likely present as a doublet of doublets due to coupling with H-4 and the fluorine at position 3. The proton at position 4 (H-4) will also be a doublet of doublets, coupling to H-6 and the fluorine at C-3. The relative positions of these signals are influenced by the electron-withdrawing nature of the chloro, fluoro, and cyano groups.

-

¹³C NMR: The ¹³C NMR spectrum is predicted to show six distinct signals. The carbon attached to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons will show smaller, through-bond couplings to the fluorine atom. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. For instance, the carbon bearing the cyano group (C-2) is expected to be significantly downfield.

Caption: Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The most prominent and diagnostic peak is expected to be the strong absorption band for the carbon-nitrogen triple bond (C≡N) of the nitrile group, typically appearing around 2235 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected at approximately 1250 cm⁻¹ and 850 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak (M⁺). Due to the presence of chlorine, this peak will appear as a pair of signals with an approximate 3:1 intensity ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes (m/z 156 and 158). Common fragmentation pathways would involve the loss of a chlorine atom or a cyanide radical.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating and adhere to standard laboratory practices.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2][3][4][5]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette plugged with a small amount of cotton or glass wool to filter out any particulate matter.[4]

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a 90° pulse angle, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Tune the probe for ¹³C observation.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Caption: A generalized workflow for NMR analysis.

Protocol 2: FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Process the data to obtain a transmittance or absorbance spectrum.

-

Protocol 3: GC-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph-mass spectrometer (GC-MS).

-

Use a suitable GC column (e.g., a nonpolar DB-5 column) and a temperature program that allows for the separation of the compound from any impurities.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

-

Acquire mass spectra over a mass range of m/z 40-300.

-

Conclusion